Welcome to the BenchChem Online Store!
molecular formula C8H21N3 B8786075 Di-(2-aminoisobutyl)amine CAS No. 80135-19-9

Di-(2-aminoisobutyl)amine

Cat. No. B8786075
M. Wt: 159.27 g/mol
InChI Key: LAFADOMFLHUDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109259B2

Procedure details

490 g (2.23 mol) of bis-(2-methyl-2-nitropropyl)amine from reaction 1) are dissolved in 1200 ml of methanol and transferred into an autoclave. 60 g of Raney Ni are added. The autoclave is closed and purged with nitrogen. Then, hydrogen is added until the hydrogen pressure is 50 bars. That pressure is maintained at room temperature for 8 hours and, subsequently, the reaction mixture is heated to 50° C. at the same pressure. The catalyst is then separated off by filtration and the mixture is distilled under vacuum (100° C./33.3 mbar). A colourless oil is recovered (Boiling point: 110° C./5 mbar).
Name
bis-(2-methyl-2-nitropropyl)amine
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:13]([O-])=O)([CH3:12])[CH2:3][NH:4][CH2:5][C:6]([N+:9]([O-])=O)([CH3:8])[CH3:7]>CO.[Ni]>[CH3:8][C:6]([NH2:9])([CH3:7])[CH2:5][NH:4][CH2:3][C:2]([NH2:13])([CH3:1])[CH3:12]

Inputs

Step One
Name
bis-(2-methyl-2-nitropropyl)amine
Quantity
490 g
Type
reactant
Smiles
CC(CNCC(C)(C)[N+](=O)[O-])(C)[N+](=O)[O-]
Step Two
Name
Quantity
1200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
Then, hydrogen is added until the hydrogen pressure
TEMPERATURE
Type
TEMPERATURE
Details
subsequently, the reaction mixture is heated to 50° C. at the same pressure
CUSTOM
Type
CUSTOM
Details
The catalyst is then separated off by filtration
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled under vacuum (100° C./33.3 mbar)
CUSTOM
Type
CUSTOM
Details
A colourless oil is recovered (Boiling point: 110° C./5 mbar)

Outcomes

Product
Name
Type
Smiles
CC(CNCC(C)(C)N)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.